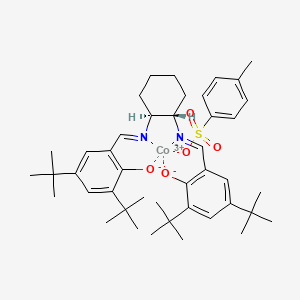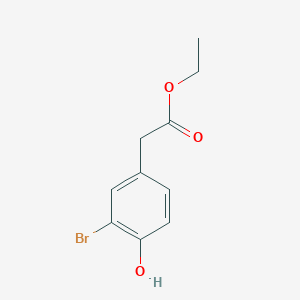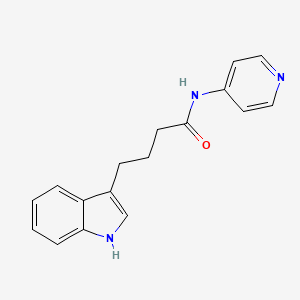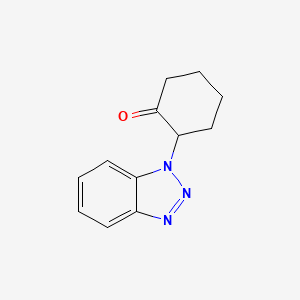![molecular formula C20H18N4O2 B2652740 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole CAS No. 1206993-98-7](/img/structure/B2652740.png)
5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. The unique structure of this compound makes it a promising candidate for use in drug development, material science, and other areas of research.
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential
- Computational Analysis and Potential Applications : Compounds related to 1,3,4-oxadiazole and pyrazole derivatives, such as 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole, have been investigated for their computational and pharmacological potential. This includes studies on docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), assessing their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory potential (Faheem, 2018).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Applications : Studies have demonstrated the effectiveness of certain oxadiazole derivatives in antimicrobial and antitubercular activities. Spectroscopic analyses and molecular docking studies of these derivatives, including pyrazine-based ones, indicate their potential as new antimicrobial and antitubercular agents (El-Azab et al., 2018).
Anticancer and Cytotoxic Properties
- Cancer Research : Several oxadiazole derivatives, including those with pyrazole motifs, have shown promising results in cancer research. These compounds have been tested for their in vitro antimicrobial activity, cytotoxicity, and have demonstrated significant potential in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and as effective anticancer agents (Desai et al., 2016).
Antitubercular Agents
- Antitubercular Agent Development : Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives have been synthesized and evaluated for their in vitro antitubercular activity. This research underscores the potential of these compounds as antitubercular agents, with studies focusing on their pharmacophore hypothesis and docking studies (Joshi et al., 2015).
Enzyme Inhibition for Asthma and Atherosclerosis Treatment
- Enzyme Inhibition : Setileuton, an inhibitor of the 5-lipoxygenase enzyme and containing 1,3,4-oxadiazole, has been investigated for treating conditions like asthma and atherosclerosis. Studies have focused on its metabolic pathways and potential as a therapeutic agent (Maciolek et al., 2011).
Hypoglycemic Agents
- Development of Hypoglycemic Agents : Research on thiadiazole and oxadiazole derivatives, including pyrazolyl compounds, indicates their efficacy as hypoglycemic agents. This research is crucial for developing new treatments for diabetes (Hanna et al., 1995).
Eigenschaften
IUPAC Name |
5-(3-phenylpyrazolidin-4-yl)-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)25-16-10-8-15(9-11-16)19-22-20(26-24-19)17-12-21-23-18(17)14-6-4-3-5-7-14/h3-11,13,17-18,21,23H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDASTLIXLIZWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2652660.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2652662.png)
![5-Methyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2652663.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2652666.png)
![3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2652668.png)
![2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide](/img/structure/B2652670.png)

![N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2652677.png)
![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)
